Ethyl piperidine-4-carboximidate
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Overview
Description
Ethyl piperidine-4-carboximidate is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl piperidine-4-carboximidate can be synthesized through several methods. One common method involves the reaction of piperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Piperidine is dissolved in a suitable solvent, such as dichloromethane.
- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.
- The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl piperidine-4-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl piperidine-4-carboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drugs for treating neurological disorders.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl piperidine-4-carboximidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl piperidine-4-carboximidate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-4-carboxylate: Similar in structure but differs in functional groups.
Piperidine-4-carboxamide: Contains an amide group instead of an imidate group.
N-Methylpiperidine: A methyl-substituted piperidine derivative.
The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to other piperidine derivatives.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
ethyl piperidine-4-carboximidate |
InChI |
InChI=1S/C8H16N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h7,9-10H,2-6H2,1H3 |
InChI Key |
YEXMZQHJQUWNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1CCNCC1 |
Origin of Product |
United States |
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